molecular formula C22H26N4O2S B2371222 2-{[1-(1,3-Benzothiazole-6-carbonyl)piperidin-4-yl]methyl}-6-tert-butyl-2,3-dihydropyridazin-3-one CAS No. 2097868-82-9

2-{[1-(1,3-Benzothiazole-6-carbonyl)piperidin-4-yl]methyl}-6-tert-butyl-2,3-dihydropyridazin-3-one

Cat. No.: B2371222
CAS No.: 2097868-82-9
M. Wt: 410.54
InChI Key: ZCJUFFRIHGNRHG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. Piperidones, which are precursors to the piperidine ring, are of particular interest due to their unique biochemical properties . They have been synthesized from a domino reaction of aldehyde, ketone, and ammonium acetate in alcohol by reflux heating on a water bath for 6 hours, even 1 day .


Molecular Structure Analysis

The molecular structure of this compound includes a benzothiazole ring, a piperidine ring, and a pyridazinone ring. The benzothiazole ring is a bicyclic heterocycle with fused benzene and thiazole rings containing electron-rich heteroatoms, nitrogen, and sulfur .


Chemical Reactions Analysis

The reactions of 2-amino- and 2-mercaptothiazole derivatives provide powerful tools for the design of a wide variety of aromatic azoles . Their synthesis methods can be divided into two main groups: “one-pot” synthesis and sequential multistep synthesis .

Scientific Research Applications

Synthesis and Biological Activity

Benzothiazole derivatives have been synthesized and tested for various biological activities. For instance, a study focused on synthesizing novel [1,3]Thiazolo[4,5-d]pyridazin-4(5H)-ones derivatives and tested them for their in vivo analgesic and anti-inflammatory activities. These compounds were characterized using NMR, LC-MS, indicating a potential for medicinal applications (Demchenko et al., 2015).

Antimicrobial Activity

New pyridine derivatives, synthesized from 2-amino substituted benzothiazoles, were screened for their in vitro antimicrobial activity against various bacterial and fungal strains. This study highlights the potential of benzothiazole derivatives in developing new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).

Structural Analysis

The crystal structure of a compound closely related to the one , N-(1,3-Benzothiazol-2-yl)-N-[1-(piperidin-4-ylmethyl)-4,5-dihydro-1H-imidazol-2-yl]amine, was determined, providing insights into the spatial arrangement of benzothiazole derivatives. Such structural analyses are crucial for understanding the interaction mechanisms with biological targets (Yıldırım et al., 2006).

Antitumor Properties

Research on benzothiazole derivatives has also delved into their antitumor properties, with some compounds showing selectivity and potency against tumor cells. The development of amino acid prodrugs of antitumor 2-(4-amino-3-methylphenyl)benzothiazoles is an example of how modifications can enhance the therapeutic potential and pharmacokinetic properties of these compounds (Bradshaw et al., 2002).

Mechanism of Action

While the specific mechanism of action for this compound is not mentioned in the search results, similar compounds have shown to inhibit some metabolic enzymes such as AChE (acetylcholinesterase I and II) and could be used as candidate drugs in the treatment of some diseases .

Future Directions

The future directions for this compound could involve further exploration of its potential biological activities. Similar compounds have shown a wide range of bioactivities, including anti-HIV, 5α-reductase inhibitors, CARM1 inhibitors, anti-inflammatory, anti-proliferative, antioxidant, and antimicrobial activities . Therefore, this compound could potentially be used in the development of new drugs and materials.

Properties

IUPAC Name

2-[[1-(1,3-benzothiazole-6-carbonyl)piperidin-4-yl]methyl]-6-tert-butylpyridazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4O2S/c1-22(2,3)19-6-7-20(27)26(24-19)13-15-8-10-25(11-9-15)21(28)16-4-5-17-18(12-16)29-14-23-17/h4-7,12,14-15H,8-11,13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCJUFFRIHGNRHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN(C(=O)C=C1)CC2CCN(CC2)C(=O)C3=CC4=C(C=C3)N=CS4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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